molecular formula C19H31NO B576797 (NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine CAS No. 14475-43-5

(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine

Cat. No.: B576797
CAS No.: 14475-43-5
M. Wt: 289.463
InChI Key: PSXWHCXWIAJKDB-NVCUDCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine is a chemical compound with the molecular formula C19H31NO. It is a derivative of androstan, a steroid hormone. This compound is known for its unique structure, which includes an oxime functional group attached to the 11th carbon of the androstan backbone. The presence of the oxime group imparts distinct chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine typically involves the reaction of 5alpha-Androstan-11-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime bond . The general reaction scheme is as follows:

5alpha-Androstan-11-one+NH2OHHCl5alpha-Androstan-11-one oxime+H2O+HCl\text{5alpha-Androstan-11-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{HCl} 5alpha-Androstan-11-one+NH2​OH⋅HCl→5alpha-Androstan-11-one oxime+H2​O+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as steroid receptors. The oxime group can modulate the binding affinity of the compound to these receptors, influencing their activity. Additionally, the compound may affect various signaling pathways involved in steroid hormone regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine is unique due to the presence of the oxime functional group at the 11th carbon position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .

Properties

CAS No.

14475-43-5

Molecular Formula

C19H31NO

Molecular Weight

289.463

IUPAC Name

(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine

InChI

InChI=1S/C19H31NO/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(12-18)20-21/h13-15,17,21H,3-12H2,1-2H3/b20-16-/t13-,14+,15+,17-,18+,19+/m1/s1

InChI Key

PSXWHCXWIAJKDB-NVCUDCJISA-N

SMILES

CC12CCCC1C3CCC4CCCCC4(C3C(=NO)C2)C

Synonyms

5α-Androstan-11-one oxime

Origin of Product

United States

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